molecular formula C14H15FN4O2 B2725404 [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone CAS No. 1326825-81-3

[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone

Cat. No.: B2725404
CAS No.: 1326825-81-3
M. Wt: 290.298
InChI Key: HVJQYYDHPWOMIN-UHFFFAOYSA-N
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Description

1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone: is a synthetic organic compound that features a triazole ring, a fluorinated aromatic ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 4-fluoro-3-methylphenyl azide.

    Attachment of the Morpholine Moiety: The morpholine ring is introduced through a nucleophilic substitution reaction. This step involves the reaction of the triazole intermediate with morpholine under basic conditions.

    Final Coupling: The final step involves coupling the triazole-morpholine intermediate with a suitable carbonyl source to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput screening for the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: The major product would be a carboxylic acid derivative.

    Reduction: The major product would be an alcohol derivative.

    Substitution: The major products would be derivatives where the fluorine atom is replaced by the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone
  • 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone
  • 1-(4-iodo-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone

Uniqueness

The presence of the fluorine atom in 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c1-10-8-11(2-3-12(10)15)19-9-13(16-17-19)14(20)18-4-6-21-7-5-18/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJQYYDHPWOMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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